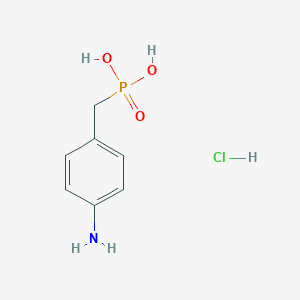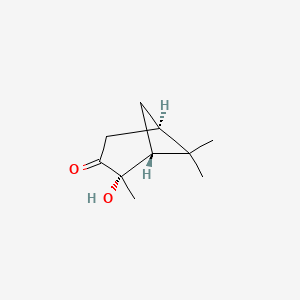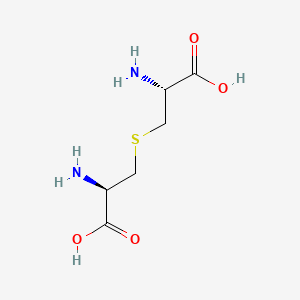
L-Pyroglutamic Acid-13C5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Pyroglutamic Acid-13C5 is a stable isotope-labeled compound of L-Pyroglutamic Acid, where five carbon atoms are replaced with the carbon-13 isotope. L-Pyroglutamic Acid is the levo-isomer of Pyroglutamic Acid, which is a naturally occurring amino acid derivative. This compound is biologically active and plays a role in glutathione metabolism .
Mechanism of Action
Target of Action
L-Pyroglutamic Acid-13C5, a deuterated labeled form of L-Pyroglutamic Acid , primarily targets the sour taste receptors . These receptors, specifically the gene PKD2L1, play a crucial role in the perception of sour taste, which is one of the important ways to judge whether food has gone bad .
Mode of Action
This compound interacts with sour taste receptors through electrophysiology and mutation experiments . Specifically, it binds to the R299 of hPKD2L1 in a concentration-dependent manner . This interaction allows the change in signal intensity according to the concentration of this compound to be objectified at the molecular level .
Biochemical Pathways
This compound is an intermediate in the glutathione metabolism . Glutathione is a crucial antioxidant in plants, animals, fungi, and some bacteria and archaea, preventing damage to important cellular components caused by reactive oxygen species such as free radicals and peroxides.
Pharmacokinetics
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The primary result of this compound’s action is its interaction with sour taste receptors, which can influence the perception of taste . It allows the change in signal intensity according to the concentration of this compound to be objectified at the molecular level . This could potentially be used to measure the taste of other ingredients, thereby creating an objective database of taste .
Biochemical Analysis
Biochemical Properties
L-Pyroglutamic Acid-13C5 interacts with various enzymes and proteins. It is formed enzymatically as an intermediate in amino acid metabolic and transport pathways . It is derived from glutathione through the action of an enzyme, γ-glutamyl cyclotransferase .
Cellular Effects
This compound has significant effects on cellular processes. It has been found to significantly reduce brain CO2 production, lipid biosynthesis, and ATP levels in cerebral cortex of young rats . It also significantly decreased NADH:cytochrome c oxireductase (complex I plus CoQ plus complex III) and cytochrome c oxidase activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is involved in glutathione metabolism, acting as an intermediate . It also affects the pharmacokinetic and metabolic profiles of drugs .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to impair brain energy production . This effect has been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been found to inhibit energy production and lipid synthesis in the cerebral cortex of young rats .
Metabolic Pathways
This compound is involved in the glutathione metabolic pathway . It interacts with enzymes such as γ-glutamyl cyclotransferase .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Pyroglutamic Acid-13C5 can be synthesized by incorporating carbon-13 into the molecular structure of L-Pyroglutamic Acid. One common method involves the high-temperature fusion of glutamic acid, followed by purification and crystallization . The reaction conditions typically include a melt temperature of 150-160°C and a fusion time of 5-15 minutes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of isotopically labeled precursors and advanced purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
L-Pyroglutamic Acid-13C5 undergoes various chemical reactions, including:
Oxidation: Conversion to other oxidized forms.
Reduction: Reduction to simpler compounds.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different carboxylic acids, while reduction can yield simpler amino acid derivatives .
Scientific Research Applications
L-Pyroglutamic Acid-13C5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms.
Biology: Helps in understanding the role of glutathione metabolism and its intermediates.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of stable isotope-labeled compounds for various applications.
Comparison with Similar Compounds
Similar Compounds
L-Pyroglutamic Acid: The non-labeled version of the compound.
L-Pyroglutamic Acid-d5: A deuterated version where hydrogen atoms are replaced with deuterium.
Uniqueness
L-Pyroglutamic Acid-13C5 is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research compared to its non-labeled and deuterated counterparts .
Properties
CAS No. |
55443-56-6 |
|---|---|
Molecular Formula |
¹³C₅H₇NO₃ |
Molecular Weight |
134.08 |
Synonyms |
(-)-2-Pyrrolidone-5-carboxylic Acid-13C5; (-)-Pyroglutamic Acid-13C5; (2S)-5-Oxopyrrolidine-2-carboxylic Acid-13C5; (5S)-2-Oxopyrrolidine-5-carboxylic Acid-13C5; (S)-(-)-2-Pyrrolidone-5-carboxylic Acid-13C5; (S)-(-)-γ-Butyrolactam-γ-carboxylic Acid-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






